molecular formula C12H14O2S B2605936 7-Methoxyspiro[3,4-dihydro-2H-1-benzothiepine-5,2'-oxirane] CAS No. 2248301-87-1

7-Methoxyspiro[3,4-dihydro-2H-1-benzothiepine-5,2'-oxirane]

Cat. No.: B2605936
CAS No.: 2248301-87-1
M. Wt: 222.3
InChI Key: GCWMODHNAKRKKG-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and its uses .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also includes studying the compound’s stability and reactivity with other substances .

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors or enzymes, and causing a change in cellular function .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes toxicity information, safety precautions, and first aid measures .

Properties

IUPAC Name

7-methoxyspiro[3,4-dihydro-2H-1-benzothiepine-5,2'-oxirane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c1-13-9-3-4-11-10(7-9)12(8-14-12)5-2-6-15-11/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWMODHNAKRKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCCCC23CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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